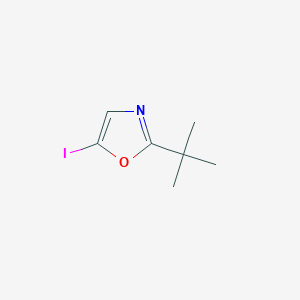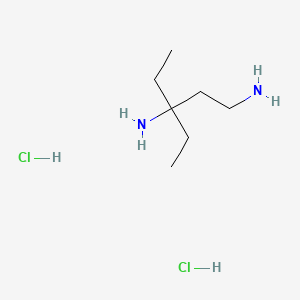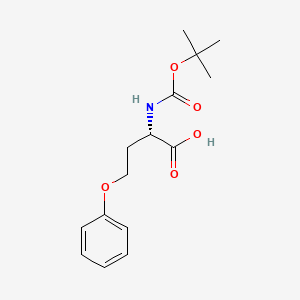
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both ethyl and fluoro substituents on the carbazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method is the fluorination of 2,3,4,9-tetrahydro-1H-carbazole followed by ethylation. The reaction conditions often include the use of fluorinating agents such as Selectfluor and ethylating agents like ethyl iodide under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of carbazole derivatives followed by selective fluorination and ethylation. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-1-ones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbazoles, carbazole-1-ones, and dihydrocarbazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluoro substituent enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A non-fluorinated analog with similar structural features but different chemical properties.
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Lacks the ethyl group, making it less versatile in certain applications.
Uniqueness
The presence of both ethyl and fluoro substituents in 3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole makes it unique compared to its analogs. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H16FN |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
3-ethyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16FN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3 |
Clave InChI |
MLIIZFFORAKKLV-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)

![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)


![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)


